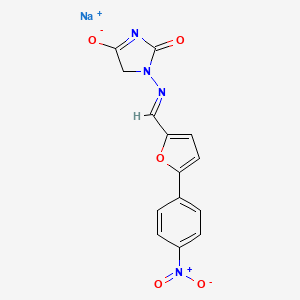

Dantrolene sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1/b15-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLIXGNPXAZHD-HAZZGOGXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N4NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14663-23-1 | |

| Record name | Dantrolene sodium [USAN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[5-(4-nitrophenyl)furfurylidene]amino]imidazolidine-2,4-dione, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DANTROLENE SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28F0G1E0VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Serendipitous Journey of a Muscle Relaxant: A Technical History of Dantrolene

Foreword: In the landscape of pharmaceutical discovery, few molecules boast a history as rich with serendipity and scientific rigor as dantrolene. From its synthesis as one among many hydantoin derivatives to its pivotal role in managing a life-threatening anesthetic crisis, the story of dantrolene is a testament to keen observation, collaborative research, and the intricate dance between chemistry and physiology. This guide delves into the technical history and discovery of dantrolene, offering researchers, scientists, and drug development professionals a comprehensive overview of its origins, mechanism of action, and the experimental foundations of its clinical use.

The Genesis of a Novel Muscle Relaxant: Synthesis and Early Discovery

Dantrolene was first synthesized in 1967 by Snyder and his team at Norwich Pharmacal Company.[1][2] It emerged from a research program focused on developing new antimicrobial agents, with its core structure being a nitrofuran derivative.[1] The original patented synthesis commenced with para-nitroaniline, which, through a diazotization reaction followed by a copper(II) chloride-catalyzed Meerwein arylation with furfural, formed an intermediate that was subsequently reacted with 1-aminohydantoin to yield the final dantrolene molecule.[3]

The initial screening of these novel hydantoin derivatives revealed unexpected muscle relaxant properties.[1] This discovery shifted the research focus, leading to extensive preclinical investigations to characterize this unique pharmacological activity. These early studies in various animal models demonstrated that dantrolene induced a dose-dependent, long-lasting reduction in skeletal muscle tone.[1] Notably, this effect was achieved with a favorable safety profile, showing a lack of significant respiratory impairment, a common side effect of centrally acting muscle relaxants.[1]

Unraveling the Mechanism: A Direct Action on Muscle

The quest to understand how dantrolene exerted its muscle-relaxant effect was spearheaded by the meticulous work of Dr. Keith Ellis.[1] Through a series of classic physiological experiments, Ellis and his colleagues systematically investigated potential sites of action. Their research ultimately pointed towards a novel mechanism: dantrolene acted directly on the skeletal muscle itself, bypassing the central nervous system and the neuromuscular junction.[4][5]

Further investigations revealed that dantrolene's primary action was to depress the intrinsic mechanisms of excitation-contraction (E-C) coupling in skeletal muscle.[6][7] This fundamental process links the electrical stimulation of a muscle fiber to the release of intracellular calcium, which in turn triggers muscle contraction.

The Ryanodine Receptor: Dantrolene's Molecular Target

The precise molecular target of dantrolene remained elusive for some time. However, subsequent research identified the ryanodine receptor (RyR), specifically the RyR1 isoform predominant in skeletal muscle, as a binding site for dantrolene.[6][8][9] The RyR1 is a large calcium release channel located on the membrane of the sarcoplasmic reticulum (SR), the intracellular calcium store in muscle cells.[8][10]

Dantrolene's interaction with RyR1 is inhibitory.[8][11] It decreases the probability of the channel opening in response to an action potential, thereby reducing the release of calcium ions from the SR into the cytoplasm.[12][13] This reduction in intracellular calcium availability directly uncouples the electrical excitation from the mechanical contraction of the muscle fiber, leading to muscle relaxation.[8] Cryo-electron microscopy studies have revealed that dantrolene binds to the cytoplasmic assembly of the RyR1 channel, distant from the ion gate, interacting with specific amino acid residues to allosterically modulate channel function.[12][14]

The following diagram illustrates the signaling pathway of excitation-contraction coupling and the inhibitory effect of dantrolene.

A Lifesaving Application: The Discovery of Malignant Hyperthermia Treatment

While initially developed for chronic spasticity, dantrolene's most profound impact came from an unexpected direction. In 1975, South African anesthesiologist Dr. Gaisford Harrison made a landmark discovery.[3] He was investigating malignant hyperthermia (MH), a rare and often fatal genetic disorder triggered by certain volatile anesthetics and depolarizing muscle relaxants.[6][9] Having read about dantrolene's unique mechanism of action, he hypothesized that it could be effective in treating this hypermetabolic crisis.

Harrison's pivotal experiments involved inducing malignant hyperthermia in genetically susceptible pigs.[3] His results were remarkable: intravenous administration of dantrolene led to an 87.5% survival rate in these animals, a dramatic improvement over existing treatments which had mortality rates as high as 60%.[3] This groundbreaking research was quickly translated to human clinical practice, and subsequent multicenter studies confirmed dantrolene's efficacy.[3] The introduction of dantrolene as the primary treatment for MH dramatically reduced the mortality rate of this once almost uniformly fatal condition from around 80% to less than 10%.[6][7]

Preclinical and Clinical Evaluation for Spasticity

Prior to its celebrated role in treating malignant hyperthermia, dantrolene underwent rigorous evaluation for its intended indication: the management of muscle spasticity.

Preclinical Models of Spasticity

A variety of preclinical animal models were employed to assess the efficacy and safety of dantrolene. These models were crucial in establishing the dose-response relationship and understanding the therapeutic window.

| Animal Model | Disease/Injury Model | Dose Range | Administration Route | Key Findings | Reference |

| Rat | Global Cerebral Ischemia | 40-80 µM | Intravenous | Protection of CA1 neurons | [10] |

| Mouse (5XFAD) | Alzheimer's Disease | 5 mg/kg (3x/week) | Intranasal or Subcutaneous | Not specified in provided context | [10] |

Clinical Trials in Spasticity

Numerous clinical trials have demonstrated dantrolene's effectiveness in reducing muscle spasticity from various etiologies, including spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[4][15][16] These studies have consistently shown that dantrolene can reduce muscle spasms, clonus, and hypertonicity.[4][15]

A long-term study involving 77 patients with spasticity secondary to central nervous system pathology found that dantrolene effectively reduced muscle spasms, clonus, and muscle tone.[15] However, functional improvement was less frequently observed, and side effects were a notable concern for patient compliance.[15] In comparative trials, dantrolene was found to be as effective as diazepam in reducing spasticity but with a lower incidence of sedation and incoordination.[4]

The typical oral dosing regimen for spasticity begins with 25 mg once daily, with gradual titration upwards to a maximum of 100 mg four times daily, based on individual response and tolerance.[4]

Experimental Protocols: A Methodological Overview

The following provides a generalized, step-by-step methodology for assessing the efficacy of a compound like dantrolene in a preclinical animal model of spasticity, based on common practices in the field.

Objective: To evaluate the effect of dantrolene on muscle tone and motor function in a rodent model of spasticity.

Materials:

-

Dantrolene sodium

-

Vehicle (e.g., sterile water for injection)

-

Animal model of spasticity (e.g., spinal cord injury model)

-

Apparatus for assessing motor function (e.g., rotarod, grip strength meter)

-

Electromyography (EMG) equipment

Procedure:

-

Animal Acclimation and Baseline Assessment:

-

Acclimate animals to the housing facility for at least one week.

-

Perform baseline assessments of motor function and muscle tone prior to inducing spasticity.

-

-

Induction of Spasticity:

-

Surgically induce spinal cord injury or use another established method to create a model of spasticity.

-

Allow for a post-injury recovery period for the spasticity to develop and stabilize.

-

-

Drug Administration:

-

Randomly assign animals to treatment groups (e.g., vehicle control, different doses of dantrolene).

-

Prepare dantrolene solutions fresh daily.

-

Administer the assigned treatment via the chosen route (e.g., oral gavage, intraperitoneal injection).

-

-

Functional and Physiological Assessments:

-

At predetermined time points post-treatment, assess motor function using standardized tests.

-

Measure muscle tone using EMG to record spontaneous and evoked muscle activity.

-

-

Data Analysis:

-

Analyze the collected data using appropriate statistical methods to compare the treatment groups to the control group.

-

Evaluate parameters such as latency to fall on the rotarod, grip strength, and EMG amplitude and frequency.

-

The workflow for such a preclinical assessment is depicted in the following diagram.

Conclusion and Future Directions

The history of dantrolene is a compelling narrative of scientific discovery, from its chemical synthesis to the elucidation of its unique mechanism of action and its life-saving application in malignant hyperthermia. Its journey underscores the importance of continued research and the potential for serendipitous findings in drug development. While dantrolene's place in the management of spasticity and malignant hyperthermia is well-established, ongoing research continues to explore its potential therapeutic applications in other conditions characterized by dysregulated intracellular calcium homeostasis, such as certain neurodegenerative diseases.[9][10][17] The story of dantrolene serves as a powerful reminder that a deep understanding of fundamental physiological processes can lead to transformative therapeutic innovations.

References

-

Dantrolene - Wikipedia. [Link]

-

Pollock, N. A., & Rosenberg, H. (2017). Early Development, Identification of Mode of Action, and Use of Dantrolene Sodium: The Role of Keith Ellis, Ph.D. Anesthesiology, 126(5), 774–779. [Link]

-

Krause, T., Gerbershagen, M. U., Fiege, M., Weisshorn, R., & Wappler, F. (2004). Dantrolene--a review of its pharmacology, therapeutic use and new developments. Anaesthesia, 59(4), 364–373. [Link]

-

Joynt, R. L. (1976). Dantrolene sodium: long-term effects in patients with muscle spasticity. Archives of physical medicine and rehabilitation, 57(5), 212–217. [Link]

-

Paul-Pletzer, K., Yamamoto, T., Bhat, M. B., Ma, J., Ikemoto, N., Jimenez, L. S., Morimoto, H., Williams, P. G., & Parness, J. (2002). Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. The Journal of biological chemistry, 277(38), 34918–34923. [Link]

-

Pinder, R. M., Brogden, R. N., Speight, T. M., & Avery, G. S. (1977). Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity. Drugs, 13(1), 3–23. [Link]

-

Ng Kwet Shing, R. H., Mon-Wei, Y., & Hopkins, P. M. (2021). A novel rapid formulation of intravenous dantrolene: Preclinical assessment. Anaesthesia, 76(11), 1553–1554. [Link]

-

What is the mechanism of Dantrolene Sodium? - Patsnap Synapse. [Link]

-

Santamaria, S., Liu, Y., Murayama, T., Ogawa, H., Kurebayashi, N., & Samso, M. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. bioRxiv. [Link]

-

Ketel, W. B., & Kolb, M. E. (1984). Long-term treatment with dantrolene sodium of stroke patients with spasticity limiting the return of function. Current medical research and opinion, 9(3), 161–169. [Link]

-

Santamaria, S., Liu, Y., Murayama, T., Ogawa, H., Kurebayashi, N., & Samso, M. (2025). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. Structure (London, England : 1993), S0969-2126(24), 00418-0. [Link]

-

Paul-Pletzer, K., & Parness, J. (2005). Dantrolene stabilizes domain interactions within the ryanodine receptor. The Journal of biological chemistry, 280(33), 29599–29607. [Link]

-

Clinical Applications of Dantrolene in Malignant Hyperthermia and Spasticity Disorders. (2025). ResearchGate. [Link]

-

Dykes, M. H. (1975). Evaluation of a muscle relaxant: dantrolene sodium (Dantrium). JAMA, 231(8), 862–864. [Link]

-

Lanner, J. T., Georgiou, D. K., Joshi, A. D., & Hamilton, S. L. (2010). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. International journal of molecular sciences, 11(11), 4376–4391. [Link]

-

Origins of Dantrium® IV (playlist) - MHAUS. [Link]

-

Dantrolene Sodium Mechanism, Uses, and Safety Profile in Clinical Practice. (2025). ResearchGate. [Link]

- US9884044B2 - Treatment using dantrolene - Google P

-

Urano, F., et al. (2021). A phase Ib/IIa clinical trial of dantrolene sodium in patients with Wolfram syndrome. JCI Insight, 6(15), e145188. [Link]

- CN112770744A - Aqueous preparation of dantrolene and preparation method thereof - Google P

- CN111825662A - Dantrolene sodium crystal form and preparation method thereof - Google P

- AU2019272577A1 - Dantrolene formulations and methods of their use - Google P

-

Dantrolene - A review of its pharmacology, therapeutic use and new developments. (2025). ResearchGate. [Link]

-

Dantrolene – A review of its pharmacology, therapeutic use and new developments. (2004). Anaesthesia. [Link]

-

Dantrolene - Anaestheasier. (2025). [Link]

-

Ratto, D., & Joyner, R. W. (2023). Dantrolene. In StatPearls. StatPearls Publishing. [Link]

-

A novel rapid formulation of intravenous dantrolene: Preclinical assessment - ResearchGate. [Link]

-

Smith, A. C., Beebe, D. S., & O'Donnell, J. M. (2022). Donating Dantrolene: Development and Implementation of a Malignant Hyperthermia Program in a Scarce Resource Setting. AANA journal, 90(4), 271–277. [Link]

Sources

- 1. Early Development, Identification of Mode of Action, and Use of Dantrolene Sodium: The Role of Keith Ellis, Ph.D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9884044B2 - Treatment using dantrolene - Google Patents [patents.google.com]

- 3. Dantrolene - Wikipedia [en.wikipedia.org]

- 4. Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of a muscle relaxant: dantrolene sodium (Dantrium) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dantrolene--a review of its pharmacology, therapeutic use and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Dantrolene – A review of its pharmacology, therapeutic use and new developments | Semantic Scholar [semanticscholar.org]

- 8. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. Dantrolene [anaestheasier.com]

- 14. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dantrolene sodium: long-term effects in patients with muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Long-term treatment with dantrolene sodium of stroke patients with spasticity limiting the return of function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Isoform-Selective Binding of Dantrolene Sodium to Ryanodine Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dantrolene sodium is a life-saving therapeutic agent for malignant hyperthermia (MH), a pharmacogenetic disorder stemming from dysfunctional ryanodine receptor 1 (RyR1) channels in skeletal muscle.[1][2][3][4] Its clinical efficacy is critically dependent on its remarkable isoform selectivity. This guide provides an in-depth analysis of the binding affinity and functional modulation of dantrolene across the three mammalian ryanodine receptor isoforms: RyR1, RyR2, and RyR3. We synthesize evidence from structural biology, molecular pharmacology, and functional assays to elucidate the mechanisms underpinning dantrolene's preferential inhibition of RyR1 and RyR3, while largely sparing the cardiac RyR2 isoform under normal physiological conditions. This document details the molecular determinants of binding, presents quantitative comparisons, outlines key experimental methodologies, and discusses the profound clinical implications of this selectivity.

Introduction: Ryanodine Receptors and the Role of Dantrolene

Ryanodine receptors (RyRs) are a family of massive intracellular calcium release channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[5][6] These homotetrameric channels, the largest known ion channels, are fundamental to cellular calcium signaling.[6] Mammals express three distinct isoforms with specific tissue distributions and physiological roles[7]:

-

RyR1: The predominant isoform in skeletal muscle, essential for excitation-contraction (E-C) coupling, the process that translates a neuronal signal into muscle contraction.[5][6][8] Mutations in RyR1 are linked to malignant hyperthermia and central core disease.[6]

-

RyR2: The primary isoform in the myocardium (heart muscle), where it mediates calcium-induced calcium release (CICR), a process vital for cardiac muscle contraction.[1][5][8]

-

RyR3: Expressed more broadly at lower levels, notably in the brain, diaphragm, and smooth muscle, where it is involved in functions like synaptic plasticity.[1][5][8][9]

Dantrolene sodium is a hydantoin derivative that acts as a direct skeletal muscle relaxant.[1] It functions by inhibiting the aberrant release of Ca²⁺ from the SR, thereby preventing the hypermetabolic crisis of MH.[1][2] Understanding the nuances of its interaction with each RyR isoform is paramount for appreciating its therapeutic window and for guiding the development of next-generation channel modulators.

The Molecular Basis of Dantrolene-RyR Interaction

Identification of the Dantrolene Binding Site

The specific molecular target of dantrolene on the RyR channel was a long-standing question. Seminal work using photoaffinity labeling with [³H]azidodantrolene, a light-activated analog of dantrolene, successfully identified the binding locus.[10][11] These studies pinpointed a specific sequence within the N-terminal region of RyR1, corresponding to amino acid residues 590-609 (in rabbit RyR1), as the direct binding site.[10][11][12][13]

Sequence Homology and Structural Context

Intriguingly, this 20-amino acid binding sequence is highly conserved across all three mammalian RyR isoforms.[2][12][13] The equivalent sequence is found in RyR2 (residues 601-620) and RyR3.[13] This high degree of conservation presents a paradox: if the binding site sequence is nearly identical, what is the basis for dantrolene's functional isoform selectivity?

Recent high-resolution cryo-electron microscopy (cryo-EM) and crystallographic studies have provided unprecedented structural detail.[14][15] Dantrolene binds within a domain known as Repeat12 or P1, at the corner of the large cytoplasmic assembly of the receptor.[15][16][17] The binding is cooperative with adenine nucleotides (ATP/ADP), with the drug molecule stacking against the nucleotide in a pseudosymmetric cleft.[14][16] This binding induces a conformational change, a "clamshell-like closure" of the domain, which is allosterically coupled to the channel's pore, favoring a closed state.[14]

Comparative Binding Affinity and Functional Selectivity

Dantrolene exhibits a clear preference for inhibiting RyR1 and RyR3 over RyR2.

-

RyR1 (Skeletal Muscle): Dantrolene is a potent inhibitor of RyR1. Its action is complex and dependent on the presence of allosteric modulators like adenine nucleotides (ATP) and calmodulin.[18][19] Functionally, dantrolene decreases the sensitivity of RyR1 activation sites to Ca²⁺ and reverses the effects of MH-linked mutations.[18][19]

-

RyR3 (Brain, other tissues): The RyR3 isoform is also significantly inhibited by dantrolene.[1][18][19] Studies using heterologously expressed RyR3 show an extent of inhibition similar to that observed for RyR1, suggesting it is a direct target.[2][18][19][20]

-

RyR2 (Cardiac Muscle): Under normal physiological conditions, the RyR2 isoform is largely unaffected by clinical concentrations of dantrolene.[18][19][21] This is the cornerstone of dantrolene's safety profile, as inhibition of cardiac Ca²⁺ release could have profound negative inotropic effects. However, a growing body of evidence suggests that RyR2 can become sensitive to dantrolene under certain pathological conditions, such as in heart failure or catecholaminergic polymorphic ventricular tachycardia (CPVT), potentially linked to post-translational modifications like hyperphosphorylation.[2][3][14]

The RyR2 Resistance Hypothesis

The prevailing hypothesis for RyR2's resistance, despite possessing the binding sequence, is one of conformational accessibility.[12][13] It is proposed that in the native, folded structure of the RyR2 channel, the dantrolene-binding site is masked or otherwise inaccessible.[12][13] Pathological modifications may induce conformational changes that "unmask" this site, rendering the channel susceptible to inhibition.[2][3] This is supported by experiments showing that synthetic peptides corresponding to the RyR2 binding domain can be labeled by dantrolene analogs, even though the full-length native protein cannot.[12][13]

Caption: Proposed mechanism of dantrolene's isoform selectivity.

Quantitative Analysis of Dantrolene's Binding and Inhibition

Direct measurement of dantrolene's binding affinity (Kd) is challenging. Therefore, its effects are often quantified indirectly through functional assays, such as its impact on the binding of [³H]ryanodine (which binds preferentially to the open state of the channel) or through IC₅₀ values from cellular Ca²⁺ flux experiments.

| Isoform | Experimental System | Dantrolene Conc. | Effect | Reference(s) |

| RyR1 | Pig skeletal muscle SR vesicles | 10 µM | 3-fold increase in Kd of [³H]ryanodine binding | [18][19][22] |

| RyR1 | HEK293 cells (R2163C MH mutant) | - | IC₅₀ of 0.26 µM for inhibition of Ca²⁺ leakage | [14] |

| RyR1 | ITC with purified Repeat12 domain | - | Direct binding observed, enhanced by ATP/ADP | [14] |

| RyR2 | Native cardiac SR vesicles / HEK-293 cells expressing RyR2 | 10 µM | Unaffected [³H]ryanodine binding | [18][19][22] |

| RyR2 | ITC with purified Repeat12 domain | - | No detectable binding | [14] |

| RyR3 | HEK-293 cells expressing RyR3 | 10 µM | Significant inhibition of [³H]ryanodine binding, similar to RyR1 | [18][19] |

| RyR3 | ITC with purified Repeat12 domain | - | Direct binding observed, similar to RyR1 | [14] |

Note: The table synthesizes data from multiple sources. The inhibition of RyR3 is consistently reported as being similar in magnitude to RyR1, though specific fold-changes in Kd are less commonly cited than for RyR1.

Key Experimental Methodologies

The study of dantrolene-RyR interactions relies on a suite of specialized biochemical and cell-based assays. Understanding these methods is crucial for interpreting the existing literature and designing new experiments.

[³H]Ryanodine Binding Assay

This is a cornerstone technique for assessing the functional state of RyR channels. It does not measure dantrolene binding directly but rather its functional consequence on channel gating.

Causality: Ryanodine binds with high affinity to the open conformation of the RyR channel. An inhibitor like dantrolene, which stabilizes the closed state, will decrease the availability of open channels for ryanodine to bind. This is observed as a decrease in the maximal binding (Bmax) or an increase in the dissociation constant (Kd) of [³H]ryanodine, signifying reduced channel activity.[17][18]

Step-by-Step Protocol:

-

Preparation of Microsomes:

-

Homogenize tissue (e.g., skeletal or cardiac muscle) in a buffered solution containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in SR/ER vesicles containing RyR channels.

-

Determine the protein concentration of the microsomal preparation using a standard assay (e.g., Bradford or BCA).

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine a defined amount of microsomal protein (e.g., 50-100 µg) with a binding buffer (containing salts like KCl and a buffer like MOPS).

-

Add a fixed, low nanomolar concentration of [³H]ryanodine.

-

Add varying concentrations of dantrolene sodium (or vehicle control). Include a condition with a high concentration of unlabeled ryanodine to determine non-specific binding.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 2-3 hours) to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the reaction by filtering the mixture through a glass fiber filter using a vacuum manifold. The vesicles with bound [³H]ryanodine are retained on the filter, while the free ligand passes through.

-

Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials.

-

Add scintillation cocktail, which emits light when excited by the beta particles from the tritium ([³H]).

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (counts from the excess unlabeled ryanodine condition) from the total binding.

-

Analyze the data using software like Prism to determine Kd and Bmax values, and to assess the effect of dantrolene on these parameters.

-

Caption: Workflow for a [³H]Ryanodine Binding Assay.

Isothermal Titration Calorimetry (ITC)

ITC provides a direct, label-free measurement of binding affinity by detecting the minute heat changes that occur upon molecular interaction.

Causality: This technique was instrumental in confirming that dantrolene binds directly to the purified Repeat12 domain of RyR1 and RyR3, but not RyR2, and in quantifying the thermodynamic parameters of this interaction.[14] It provides definitive evidence that the lack of effect on RyR2 is due to a lack of binding to this specific domain.[14]

Clinical and Research Implications

The isoform selectivity of dantrolene is not merely a pharmacological curiosity; it is the key to its clinical utility.

-

Therapeutic Safety: By potently inhibiting RyR1 in skeletal muscle while sparing RyR2 in the heart, dantrolene effectively treats the muscular hypermetabolism of MH without causing dangerous cardiac side effects like heart block or reduced contractility.[1]

-

Drug Development: The dantrolene binding site on RyR1/RyR3 represents a validated druggable target. Understanding the structural basis for RyR2's resistance provides a roadmap for designing new, even more selective inhibitors for skeletal muscle or neuronal channelopathies, or for designing drugs that can target RyR2 under specific pathological conditions.

-

Future Research: Key unanswered questions remain. The precise structural changes that unmask the dantrolene site on RyR2 in disease states need to be elucidated. Furthermore, exploring the role of dantrolene's inhibition of RyR3 in the central nervous system could open new therapeutic avenues for neurological disorders involving calcium dysregulation.

Conclusion

Dantrolene sodium exhibits a pronounced and clinically vital binding preference for the RyR1 and RyR3 isoforms over the cardiac RyR2 isoform. This selectivity is not due to differences in the primary binding site sequence, which is highly conserved, but rather to the conformational accessibility of this site within the folded tertiary structure of the channel. While dantrolene potently binds to an N-terminal domain on RyR1 and RyR3, allosterically inhibiting channel opening, this site appears to be masked in the native RyR2 protein. A deep understanding of this mechanism, bolstered by quantitative binding assays and high-resolution structural data, is essential for both the safe clinical use of dantrolene and the rational design of future RyR-modulating therapeutics.

References

-

The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. Anesthesia and Analgesia. [Link]

-

Zhao F, Li P, Chen SRW, Louis CF, Fruen BR. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. Journal of Biological Chemistry. [Link]

-

Paul-Pletzer K, Yamamoto T, Bhat MB, Ma J, Ikemoto N, Jimenez LS, Morimoto H, Williams PG, Parness J. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. Journal of Biological Chemistry. [Link]

-

Ryanodine receptor - Wikipedia. Wikipedia. [Link]

-

Gaburjakova J, Gaburjakova M. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. International Journal of Molecular Sciences. [Link]

-

Yamamoto T, Paul-Pletzer K, Parness J. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor. Biochemical Journal. [Link]

-

Zhao F, Li P, Chen SR, et al. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. ResearchGate. [Link]

-

Lanner JT, Georgiou DK, Joshi AD, Hamilton SL. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. Cold Spring Harbor Perspectives in Biology. [Link]

-

Gaburjakova J, Gaburjakova M. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. PubMed Central. [Link]

-

Fruen, B. R. Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels. Semantic Scholar. [Link]

-

Comparison of 3D reconstructions of RyR1, RyR2, RyR3. ResearchGate. [Link]

-

Meissner G. The structural basis of ryanodine receptor ion channel function. Journal of General Physiology. [Link]

-

Essin K, Gollasch M, Lohn M, et al. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle. Journal of Biomedicine and Biotechnology. [Link]

-

Paul-Pletzer K, Yamamoto T, Bhat MB, et al. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. Journal of Biological Chemistry. [Link]

-

Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene. Semantic Scholar. [Link]

-

Parness J, Palnitkar SS, Jimenez LS, et al. Pharmacological distinction between dantrolene and ryanodine binding sites: evidence from normal and malignant hyperthermia-susceptible porcine skeletal muscle. British Journal of Pharmacology. [Link]

-

Effect of dantrolene on cardiac SR 45 Ca 2 release and [ 3 H]ryanodine... ResearchGate. [Link]

-

Coronado R, Morrissette J, Sukhareva M, Vaughan DM. Structure and function of ryanodine receptors. American Journal of Physiology-Cell Physiology. [Link]

-

Peng W, Shen J, Wu J. Structural Insight Into Ryanodine Receptor Channelopathies. Frontiers in Physiology. [Link]

-

Vo M, Kimlicka L, Yuchi Z, et al. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. Nature Communications. [Link]

-

Gaburjakova J, Gaburjakova M. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. PubMed. [Link]

-

Miersch S, Gsponer J, Van Petegem F. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. bioRxiv. [Link]

-

Meissner G. The structural basis of ryanodine receptor ion channel function. PubMed Central. [Link]

-

Systematic analysis of adverse reactions associated with dantrolene treatment: From clinical features to molecular mechanisms. ResearchGate. [Link]

-

Fessenden JD, Wang Y, Moore RA, et al. Divergent functional properties of ryanodine receptor types 1 and 3 expressed in a myogenic cell line. Biophysical Journal. [Link]

-

Miersch S, Gsponer J, Van Petegem F. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. PubMed. [Link]

Sources

- 1. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 6. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]

- 8. rupress.org [rupress.org]

- 9. Role of Ryanodine Receptor Subtypes in Initiation and Formation of Calcium Sparks in Arterial Smooth Muscle: Comparison with Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwithnj.com [researchwithnj.com]

- 12. Probing a putative dantrolene-binding site on the cardiac ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene | Semantic Scholar [semanticscholar.org]

- 17. biorxiv.org [biorxiv.org]

- 18. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Molecular Basis of Dantrolene's Selectivity for Ryanodine Receptors 1 and 3

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dantrolene, a cornerstone in the management of malignant hyperthermia (MH), exhibits a remarkable isoform-selective inhibition of ryanodine receptors (RyRs), the colossal intracellular calcium release channels. While potently acting on the skeletal muscle (RyR1) and the less ubiquitously expressed RyR3 isoform, it conspicuously spares the cardiac isoform (RyR2) under normal physiological conditions. This technical guide synthesizes current structural and functional data to provide an in-depth understanding of the molecular underpinnings of this selectivity. We will explore the precise binding pockets, critical amino acid residues, and the allosteric mechanisms that govern dantrolene's differential activity, offering field-proven insights for researchers and professionals in drug development.

Introduction: Ryanodine Receptors and the Clinical Imperative of Selectivity

Ryanodine receptors are a family of homotetrameric calcium channels embedded in the sarcoplasmic and endoplasmic reticulum membranes. In mammals, three isoforms have been identified: RyR1, predominantly in skeletal muscle; RyR2, primarily in the heart; and RyR3, which is expressed more broadly but at lower levels.[1][2] These channels are critical for excitation-contraction coupling, the process that translates an electrical stimulus into a mechanical response in muscle tissue.

Mutations in RyR1 can lead to malignant hyperthermia, a life-threatening pharmacogenetic disorder characterized by a hypermetabolic state triggered by certain anesthetics.[3][4] Dantrolene directly inhibits RyR1, preventing the uncontrolled release of calcium from the sarcoplasmic reticulum that underlies this condition.[5][6] Its clinical efficacy is critically dependent on its selectivity; inhibition of RyR2 could have profound and potentially deleterious effects on cardiac function. Understanding the molecular basis for this selectivity is therefore not just an academic exercise but a crucial aspect of leveraging and improving upon this therapeutic strategy.

The Structural Basis of Dantrolene's Selectivity for RyR1 and RyR3

Recent advances in cryo-electron microscopy (cryo-EM) have provided unprecedented atomic-level detail of the interaction between dantrolene and RyR1.[3][7][8] These studies have pinpointed a key binding site nestled within the cytoplasmic region of the receptor, far from the channel pore itself, highlighting an allosteric mechanism of inhibition.

The Primary Dantrolene Binding Site in the P1 Domain

High-resolution cryo-EM structures have revealed that dantrolene binds to the P1 domain at the corners of the large cytoplasmic assembly of RyR1.[3][7] The binding pocket is formed by a V-shaped clamp within this domain.

Key interacting residues in RyR1 have been identified as:

-

W882 and W996: These tryptophan residues engage in hydrophobic and π-π stacking interactions with the phenyl moiety of dantrolene.

-

R1000: This arginine residue forms polar interactions with the drug.[3][7]

Upon binding, dantrolene induces a conformational change, causing the V-shaped clamp of the P1 domain to close. This movement is allosterically transmitted to the central activation module of the channel, restricting its opening probability and thereby "cooling down" a hyperactive or leaky channel.[3][7]

A Secondary, Nucleotide-Dependent Binding Site in the RY12 Domain

Further structural studies have identified another potential binding site for dantrolene within the RY12 domain, also located in the peripheral cytoplasmic region.[9][10][11] Intriguingly, dantrolene's binding at this site is cooperative with adenine nucleotides like ATP or ADP. The drug stacks with the nucleotide within a cleft in the RY12 domain.[9][11] This finding aligns with earlier functional data demonstrating that dantrolene's inhibition of RyR1 is dependent on the presence of adenine nucleotides and calmodulin.[12][13]

Why is RyR2 Spared? The Role of Sequence and Conformation

While the dantrolene-binding sequences are highly conserved across all three mammalian RyR isoforms, dantrolene's lack of effect on RyR2 under normal conditions suggests that the accessibility of the binding site is a key determinant of selectivity.[4][5] Although the primary amino acid sequence of the binding pocket may be nearly identical, subtle differences in the tertiary and quaternary structure of RyR2 are thought to render the site inaccessible to the drug.[5] This hypothesis is supported by the observation that a synthetic peptide corresponding to the RyR2 binding region can be photolabeled by a dantrolene analog, even though the full-length protein is unresponsive.[5]

The following diagram illustrates the proposed allosteric inhibition mechanism of dantrolene on RyR1.

Caption: Allosteric inhibition of RyR1 by dantrolene.

Experimental Validation of Dantrolene's Binding and Selectivity

A multi-pronged approach combining structural biology, biochemistry, and cell-based assays is essential to rigorously validate the molecular basis of dantrolene's selectivity.

Site-Directed Mutagenesis and Functional Assays

A cornerstone of validating a drug binding site is to mutate the proposed interacting residues and observe the functional consequences.

Protocol: Alanine Scanning Mutagenesis and Calcium Imaging

-

Construct Generation: Generate single-point mutants of RyR1 where the key interacting residues (e.g., W882A, W996A, R1000A) are replaced with alanine.

-

Heterologous Expression: Express wild-type (WT) and mutant RyR1 channels in a suitable cell line, such as HEK293 cells, that lacks endogenous RyRs.

-

ER Calcium Measurement: Utilize a genetically encoded, ER-targeted calcium indicator (e.g., R-CEPIA1er) to monitor the calcium concentration within the endoplasmic reticulum.

-

Dantrolene Challenge: Treat the cells with varying concentrations of dantrolene. In cells expressing WT RyR1, dantrolene is expected to reduce the constitutive calcium leak, leading to an increase in the ER calcium signal.

-

Data Analysis: Compare the dose-response curves for dantrolene in WT versus mutant-expressing cells. A significant rightward shift in the IC50 for the mutants would validate the importance of these residues for dantrolene binding and inhibition.[3][7]

[³H]ryanodine Binding Assays

The binding of [³H]ryanodine to RyR channels is a classic method to assess channel activity, as it preferentially binds to the open state. Dantrolene, by stabilizing the closed state, inhibits [³H]ryanodine binding to RyR1 and RyR3 but not RyR2.[12][14]

| RyR Isoform | Effect of Dantrolene on [³H]ryanodine Binding | Key Observation | Reference |

| RyR1 | Inhibition | Dantrolene increases the Kd for [³H]ryanodine binding. | [12] |

| RyR2 | No effect | Unaffected by dantrolene in native SR vesicles and heterologous expression systems. | [12][14] |

| RyR3 | Inhibition | Similar extent of inhibition as observed with RyR1. | [12] |

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has been pivotal in elucidating the dantrolene-RyR1 interaction.

Workflow: Cryo-EM Structure Determination of Dantrolene-RyR1 Complex

Caption: A generalized workflow for cryo-EM structural analysis.

This workflow, applied to RyR1 in the presence of dantrolene, has successfully resolved the drug's binding pose at high resolution (2.5-3.3 Å), confirming the interactions with the P1 domain.[3][7]

Implications for Drug Development

The detailed molecular understanding of dantrolene's selective inhibition of RyR1 opens new avenues for structure-based drug design.

-

Developing Novel RyR1 Inhibitors: The defined binding pocket can be used for in silico screening of compound libraries to identify novel scaffolds that may offer improved pharmacological properties over dantrolene, such as better water solubility or a more favorable side-effect profile.[6]

-

Targeting RyR2 in Disease: While RyR2 is typically insensitive to dantrolene, some evidence suggests it can become susceptible under pathological conditions such as heart failure, possibly due to post-translational modifications like phosphorylation that alter its conformation.[4][5] This raises the intriguing possibility of designing drugs that selectively target the pathological conformation of RyR2, offering a novel therapeutic strategy for certain cardiac arrhythmias.

-

Isoform-Specific Modulators: The structural differences between the isoforms, even subtle ones that affect binding site accessibility, can be exploited to design highly selective activators or inhibitors for each RyR isoform, enabling more precise therapeutic interventions.

Conclusion

The selectivity of dantrolene for RyR1 and RyR3 over RyR2 is a consequence of subtle yet critical differences in the three-dimensional architecture of these channel isoforms. While the primary amino acid sequence of the binding site is conserved, the conformation of RyR2 appears to occlude this site, preventing dantrolene from exerting its inhibitory effect. High-resolution structural data from cryo-EM, validated by mutagenesis and biochemical assays, has pinpointed the key interacting residues within the P1 and RY12 domains of RyR1 and elucidated the allosteric mechanism of inhibition. These insights provide a robust framework for the development of next-generation, isoform-selective RyR modulators with enhanced therapeutic potential.

References

-

Ishizuka, T., & Yamazawa, T. (2021). Inhibitory action of dantrolene on Ca-induced Ca2+ release from sarcoplasmic reticulum in guinea pig skeletal muscle. Journal of Pharmacological Sciences. [Link]

-

Iyer, K. A., et al. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. bioRxiv. [Link]

-

Fruen, B. R., Mickelson, J. R., & Louis, C. F. (1997). Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors. The Journal of biological chemistry. [Link]

-

Zhao, F., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. The Journal of biological chemistry. [Link]

-

Iyer, K. A., et al. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. Structure. [Link]

-

Gaburjakova, M., et al. (2023). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. International journal of molecular sciences. [Link]

-

Masi, A., et al. (2024). Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene. bioRxiv. [Link]

-

Iyer, K. A., et al. (2024). Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. bioRxiv. [Link]

-

Masi, A., et al. (2024). Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene. Semantic Scholar. [Link]

-

Gaburjakova, M., et al. (2023). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. International journal of molecular sciences. [Link]

-

Gaburjakova, M., et al. (2023). Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. Europe PMC. [Link]

-

Zhao, F., et al. (2001). Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. ResearchGate. [Link]

-

Fruen, B. R., Mickelson, J. R., & Louis, C. F. (1997). Dantrolene Inhibition of Sarcoplasmic Reticulum Ca2+Release by Direct and Specific Action at Skeletal Muscle Ryanodine Receptors. ResearchGate. [Link]

-

Wagenknecht, T., & Samso, M. (2002). Three-dimensional reconstruction of ryanodine receptors. ResearchGate. [Link]

-

Zhao, F., et al. (2001). Dantrolene Inhibition of Ryanodine Receptor Ca2+Release Channels. Semantic Scholar. [Link]

-

Perez, C. F., et al. (2015). Dantrolene-Induced Inhibition of Skeletal L-Type Ca2+ Current Requires RyR1 Expression. Anesthesiology. [Link]

-

Oo, Y. W., et al. (2015). Essential Role of Calmodulin in RyR Inhibition by Dantrolene. Molecular pharmacology. [Link]

-

Masi, A., et al. (2024). Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. Nature communications. [Link]

-

Paul-Pletzer, K., et al. (2002). Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. The Journal of biological chemistry. [Link]

-

Kobayashi, S., et al. (2005). Dantrolene stabilizes domain interactions within the ryanodine receptor. The Journal of biological chemistry. [Link]

-

Masi, A., et al. (2024). Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene. bioRxiv. [Link]

-

Woll, K. A., & Van Petegem, F. (2022). Structural Insight Into Ryanodine Receptor Channelopathies. Frontiers in physiology. [Link]

-

Fessenden, J. D., et al. (2000). Divergent functional properties of ryanodine receptor types 1 and 3 expressed in a myogenic cell line. Biophysical journal. [Link]

-

Masi, A., et al. (2024). Crystal structures of Ryanodine Receptor reveal dantrolene and azumolene interactions guiding inhibitor development. ResearchGate. [Link]

-

Lanner, J. T., Georgiou, D. K., Joshi, A. D., & Hamilton, S. L. (2010). Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release. Cold Spring Harbor perspectives in biology. [Link]

-

Murayama, T., et al. (2022). A novel RyR1-selective inhibitor prevents and rescues sudden death in mouse models of malignant hyperthermia and heat stroke. Nature communications. [Link]

Sources

- 1. Frontiers | Structural Insight Into Ryanodine Receptor Channelopathies [frontiersin.org]

- 2. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms [mdpi.com]

- 6. A novel RyR1-selective inhibitor prevents and rescues sudden death in mouse models of malignant hyperthermia and heat stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Structural identification of the RY12 domain of RyR1 as an ADP sensor and the target of the malignant hyperthermia therapeutic dantrolene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Dantrolene's Role in Modulating Calcium-Induced Calcium Release: A Technical Guide

Abstract

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and fundamental mechanism governing a vast array of physiological processes, from muscle contraction to neurotransmission. A key feature of this system is the process of Calcium-Induced Calcium Release (CICR), a positive-feedback mechanism that amplifies Ca²⁺ signals. The ryanodine receptor (RyR), a large conductance ion channel on the sarcoplasmic/endoplasmic reticulum, is the principal effector of CICR. Dysregulation of RyR function can lead to pathological Ca²⁺ leakage, culminating in severe disorders such as Malignant Hyperthermia (MH). Dantrolene, a hydantoin derivative, is a direct-acting skeletal muscle relaxant that serves as the primary therapeutic agent for MH. Its efficacy lies in its ability to directly modulate the RyR channel, thereby inhibiting aberrant Ca²⁺ release. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning CICR, the specific action of dantrolene on the ryanodine receptor, and the experimental methodologies employed to investigate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of dantrolene's pivotal role in calcium signaling.

The Core Mechanism: Calcium-Induced Calcium Release (CICR)

At its core, CICR is a regenerative process where a small, initial influx of Ca²⁺ into the cytosol triggers a much larger release of Ca²⁺ from intracellular stores, primarily the sarcoplasmic reticulum (SR) in muscle cells or the endoplasmic reticulum (ER) in other cell types.[1][2] This signal amplification is crucial for initiating rapid and robust cellular responses.[3]

The central players in this pathway are the Ryanodine Receptors (RyRs), massive tetrameric ion channels embedded in the SR/ER membrane.[2][4] In skeletal muscle, excitation-contraction coupling involves a direct mechanical linkage between L-type calcium channels (Dihydropyridine receptors, DHPRs) on the plasma membrane and the type 1 ryanodine receptor (RyR1) on the SR. In cardiac muscle, the process relies more heavily on a canonical CICR mechanism, where Ca²⁺ influx through L-type channels activates the type 2 ryanodine receptor (RyR2) to release SR calcium.[1][5]

There are three main mammalian isoforms of RyR:

-

RyR1: Predominantly found in skeletal muscle.[4]

-

RyR2: The primary isoform in cardiac muscle.[4]

-

RyR3: Expressed at lower levels across various tissues, including the brain.[4]

The controlled opening and closing of these channels are paramount for cellular homeostasis. Pathological conditions often arise from "leaky" channels that release Ca²⁺ inappropriately.

Caption: The signaling cascade of Calcium-Induced Calcium Release (CICR) in muscle.

Dantrolene: A Direct Modulator of the Ryanodine Receptor

Dantrolene is a specific, direct-acting muscle relaxant that uniquely targets the source of the problem in hypermetabolic muscle disorders: the uncontrolled release of SR calcium.[6][7][8] Unlike other agents that act at the neuromuscular junction, dantrolene's site of action is intracellular, directly on the RyR channel complex.[6][9]

Molecular Mechanism and Isoform Selectivity

Dantrolene exerts its inhibitory effect by binding directly to the RyR1 channel protein.[7] This binding event is allosteric, meaning it occurs at a site distinct from the channel's pore.[10] The functional consequence is a stabilization of the RyR1 channel in its closed conformation. This action effectively reduces the channel's open probability and decreases its sensitivity to activating stimuli like elevated cytosolic Ca²⁺.[11][12]

A critical aspect of dantrolene's pharmacology is its isoform selectivity. It potently inhibits RyR1 and RyR3, but has minimal to no effect on the cardiac RyR2 isoform under normal physiological conditions.[11][13][14] This selectivity is paramount to its clinical safety, as it allows for the relaxation of skeletal muscle without significantly compromising cardiac function.[6][7] While the dantrolene binding sequence is highly conserved across isoforms, recent evidence suggests that pathological conditions, such as heart failure, may induce conformational changes in RyR2 that render it sensitive to dantrolene's inhibitory action.[13][14][15]

The Binding Site on RyR1

The precise binding site of dantrolene has been a subject of extensive research.

-

Early Studies: Photoaffinity labeling and peptide-based assays initially identified a region in the N-terminus of RyR1, specifically amino acids 590-609, as the dantrolene-binding domain.[16][17]

-

Recent Cryo-EM Structures: High-resolution cryo-electron microscopy has provided a more detailed picture, revealing that dantrolene binds to a pocket within the P1 domain of the channel's large cytoplasmic assembly. This site involves key interactions with residues W882, W996, and R1000.[10][18]

This allosteric binding site is located far from the ion-conducting pore, but its occupation induces long-range conformational changes that restrict the channel's activation module, effectively "cooling down" a hyperactive or leaky channel.[10]

Caption: Dantrolene's mechanism of action on the RyR1 channel.

Pathophysiological Application: Malignant Hyperthermia (MH)

The most dramatic illustration of dantrolene's mechanism is its use as the sole, life-saving antidote for Malignant Hyperthermia (MH).[19][20] MH is a pharmacogenetic disorder where susceptible individuals have mutations in the RYR1 gene (or less commonly, the DHPR).[13][21] These mutations render the RyR1 channel hypersensitive, leading to a massive, uncontrolled release of SR Ca²⁺ when exposed to triggering agents like volatile anesthetics and succinylcholine.[6][12][21]

This Ca²⁺ overload precipitates a hypermetabolic crisis characterized by muscle rigidity, rapid heart rate, a sharp rise in body temperature, and acidosis.[6][22] Prior to the introduction of dantrolene, the mortality rate of an MH crisis was as high as 70%.[21] Today, with prompt diagnosis and administration of dantrolene, mortality has fallen to below 5%.[23]

| Clinical Manifestations of MH Crisis | Therapeutic Action of Dantrolene |

| Unexplained rise in end-tidal CO₂ | Directly inhibits RyR1, halting Ca²⁺ release.[20] |

| Tachycardia and arrhythmias | Reduces myoplasmic Ca²⁺, stabilizing cellular metabolism. |

| Generalized muscle rigidity | Prevents actin-myosin cross-bridging, inducing relaxation.[7] |

| Rapidly increasing core temperature | Stops the excessive heat production from hypermetabolism.[6] |

| Rhabdomyolysis (muscle breakdown) | Protects muscle cells from Ca²⁺-induced damage. |

| Respiratory and metabolic acidosis | Allows metabolic processes to normalize.[6] |

Table 1: Correlation of MH symptoms with dantrolene's intervention.

Key Experimental Protocols for Investigating Dantrolene's Action

Validating the mechanism of dantrolene and screening for novel RyR modulators requires a suite of robust biophysical and physiological assays. The following protocols provide a foundation for such investigations.

Protocol: [³H]Ryanodine Binding Assay

Rationale: The plant alkaloid ryanodine binds with high affinity to the open state of the RyR channel. An agent like dantrolene, which stabilizes the closed state, will allosterically inhibit [³H]ryanodine binding. This assay provides a quantitative measure of dantrolene's effect on the channel's conformational equilibrium.[9][11][12]

Methodology:

-

Prepare SR Vesicles: Isolate heavy sarcoplasmic reticulum vesicles from rabbit or pig skeletal muscle via differential centrifugation.

-

Incubation: Incubate a fixed amount of SR vesicles (e.g., 50 µg protein) in a buffer containing a low concentration of [³H]ryanodine (e.g., 2-5 nM) and varying concentrations of dantrolene (e.g., 1 nM to 100 µM). Include control tubes with no dantrolene and tubes with a high concentration of unlabeled ryanodine to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating for 2-3 hours at 37°C.

-

Separation: Rapidly separate bound from free [³H]ryanodine by filtering the reaction mixture through glass fiber filters.

-

Quantification: Wash the filters, place them in scintillation vials with cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of dantrolene concentration to determine the IC₅₀ (the concentration of dantrolene that inhibits 50% of specific [³H]ryanodine binding).

Caption: Workflow for the [³H]Ryanodine Binding Assay.

Protocol: Single-Channel Recording in Bilayer Lipid Membranes (BLM)

Rationale: This powerful electrophysiological technique allows for the direct observation of the gating behavior (opening and closing) of a single RyR channel in real-time. It provides the most direct evidence of how a modulator like dantrolene affects channel function.

Methodology:

-

BLM Formation: Form a stable planar lipid bilayer (e.g., a mixture of PE/PC lipids) across a small aperture separating two chambers (cis and trans) filled with a buffered salt solution.

-

Channel Incorporation: Add purified RyR1 protein or SR vesicles to the cis chamber. The channels will spontaneously fuse with and incorporate into the bilayer.

-

Recording: Apply a transmembrane voltage and record the ionic current flowing through the single channel using a patch-clamp amplifier. The current will appear as discrete steps corresponding to the channel opening and closing.

-

Activation: Add activating ligands such as Ca²⁺ (µM range) and ATP (mM range) to the cis (cytosolic) side to induce channel activity. Record baseline activity.

-

Dantrolene Application: Perfuse dantrolene into the cis chamber and continue recording.

-

Analysis: Analyze the recordings to determine key gating parameters before and after dantrolene application. These include:

-

Open Probability (Po): The fraction of time the channel spends in the open state.

-

Mean Open Time: The average duration of an opening event.

-

Mean Closed Time: The average duration of a closing event.

-

Expected Outcome: Dantrolene will cause a significant reduction in the channel's open probability.

-

Caption: Workflow for Single-Channel Recording using a Bilayer Lipid Membrane.

Broader Clinical and Research Perspectives

While its role in MH is definitive, the application of dantrolene extends to other conditions involving muscle hyperactivity and calcium dysregulation.

-

Muscle Spasticity: Dantrolene is FDA-approved for treating chronic spasticity resulting from upper motor neuron disorders like spinal cord injury, stroke, cerebral palsy, and multiple sclerosis.[24][25][26][27]

-

Neuroleptic Malignant Syndrome (NMS): Due to clinical similarities with MH, dantrolene is used off-label to manage the hyperthermia and rigidity associated with NMS.[27]

-

Exertional Heat Stroke (EHS): There is a theoretical rationale for using dantrolene in severe cases of EHS, particularly when muscle rigidity is present, as excessive heat production by skeletal muscle is a contributing factor.[28][29][30] However, its routine use is not currently supported by extensive data.[29]

The unique ability of dantrolene to selectively inhibit RyR1 has made it an invaluable pharmacological tool. It continues to aid researchers in dissecting the complex mechanisms of excitation-contraction coupling and intracellular calcium signaling, while also serving as a lead compound for the development of next-generation RyR modulators with improved properties.

Conclusion

Dantrolene occupies a unique and critical position in both clinical medicine and basic science. By directly binding to and stabilizing the closed state of the RyR1 channel, it potently modulates calcium-induced calcium release. This mechanism makes it an indispensable, life-saving treatment for malignant hyperthermia and a valuable therapy for chronic muscle spasticity. For researchers, it remains a cornerstone tool for probing the intricate workings of the calcium signaling machinery that is fundamental to life. The continued study of its action provides a clear path toward understanding RyR channelopathies and developing novel therapeutics for a range of debilitating diseases.

References

-

Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin - JoVE. (2023). JoVE. [Link]

-

Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity. (2001). Journal of Biological Chemistry. [Link]

-

The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. (n.d.). Anesthesia & Analgesia. [Link]

-

Malignant Hyperthermia Treatment & Management: Dantrolene and Supportive Care, Cancellation or Modification of Surgical Procedure. (2024). Medscape. [Link]

-

Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. (2023). International Journal of Molecular Sciences. [Link]

-

Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors. (1997). Journal of Biological Chemistry. [Link]

-

The Control of Muscle Contracture by the Action of Dantrolene on the Sarcolemma. (1983). Acta Anaesthesiologica Scandinavica. [Link]

-

Calcium-induced calcium release. (n.d.). Wikipedia. [Link]

-

Clinical review: Treatment of heat stroke: should dantrolene be considered? (n.d.). Critical Care. [Link]

-

What is the mechanism of Dantrolene Sodium? (2024). Patsnap Synapse. [Link]

-

Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms. (2023). MDPI. [Link]

-

Calcium-induced calcium release. (n.d.). Lirias. [Link]

-

Dantrolene Inhibition of Sarcoplasmic Reticulum Ca2+Release by Direct and Specific Action at Skeletal Muscle Ryanodine Receptors. (1997). ResearchGate. [Link]

-

Guidelines for the management of a Malignant Hyperthermia crisis. (n.d.). Association of Anaesthetists. [Link]

-

A calcium-induced calcium release mechanism mediated by calsequestrin. (2008). Journal of General Physiology. [Link]

-

The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist. (2014). ResearchGate. [Link]

-

Calcium-induced calcium release. (n.d.). Grokipedia. [Link]

-

Malignant Hyperthermia Medication: Skeletal Muscle Relaxants. (2024). Medscape. [Link]

-

Management of Suspected Malignant Hyperthermia With Dantrolene: Clinical Insights From 2 Case Reports in a Single-Center Experience. (2024). Cureus. [Link]

-

Calcium-induced calcium release – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. (2002). Journal of Biological Chemistry. [Link]

-

Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor. (2002). Journal of Biological Chemistry. [Link]

-

Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. (2024). Structure. [Link]

-

Dantrolene sodium: long-term effects in patients with muscle spasticity. (1976). Archives of Physical Medicine and Rehabilitation. [Link]

-

Clinical review: Treatment of heat stroke: Should dantrolene be considered? (2005). ResearchGate. [Link]

-

Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity. (1974). Drugs. [Link]

-

Clinical Applications of Dantrolene in Malignant Hyperthermia and Spasticity Disorders. (2024). ResearchGate. [Link]

-

Dantrolene rescues aberrant N-terminus intersubunit interactions in mutant pro-arrhythmic cardiac ryanodine receptors. (2015). Cardiovascular Research. [Link]

-

Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM. (2023). bioRxiv. [Link]

-

The effects of dantrolene on the contraction, relaxation, and energetics of the diaphragm muscle. (1998). Anesthesia & Analgesia. [Link]

-

Is there a link between malignant hyperthermia and exertional heat illness? (n.d.). British Journal of Anaesthesia. [Link]

-

Dantrolene Dosage Guide + Max Dose, Adjustments. (2024). Drugs.com. [Link]

-

Dantrolene. (n.d.). StatPearls - NCBI Bookshelf. [Link]

Sources

- 1. Calcium-induced calcium release - Wikipedia [en.wikipedia.org]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. grokipedia.com [grokipedia.com]

- 4. The Cytoprotective Effects of Dantrolene: A Ryanodine Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Video: Directly Acting Muscle Relaxants: Dantrolene and Botulinum Toxin [jove.com]

- 7. What is the mechanism of Dantrolene Sodium? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Dantrolene inhibition of ryanodine receptor 1 carrying the severe malignant hyperthermia mutation Y522S visualized by cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dantrolene inhibition of ryanodine receptor Ca2+ release channels. Molecular mechanism and isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dantrolene inhibition of sarcoplasmic reticulum Ca2+ release by direct and specific action at skeletal muscle ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular Aspects Implicated in Dantrolene Selectivity with Respect to Ryanodine Receptor Isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Identification of a dantrolene-binding sequence on the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchwithnj.com [researchwithnj.com]

- 18. biorxiv.org [biorxiv.org]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. resources.wfsahq.org [resources.wfsahq.org]

- 21. Malignant hyperthermia when dantrolene is not readily available - PMC [pmc.ncbi.nlm.nih.gov]

- 22. emedicine.medscape.com [emedicine.medscape.com]

- 23. Management of Suspected Malignant Hyperthermia With Dantrolene: Clinical Insights From 2 Case Reports in a Single-Center Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dantrolene sodium: long-term effects in patients with muscle spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dantrolene sodium: a review of its pharmacological properties and therapeutic efficacy in spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. drugs.com [drugs.com]

- 27. Dantrolene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Clinical review: Treatment of heat stroke: should dantrolene be considered? - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Is there a link between malignant hyperthermia and exertional heat illness? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dantrolene in Neuroprotection: A Technical Guide to Foundational Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Converging Crisis of Neurodegeneration and Calcium Dysregulation

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function. While the specific etiologies of these disorders are distinct, mounting evidence points to a common, underlying pathological mechanism: the dysregulation of intracellular calcium (Ca2+) homeostasis.[1][2] This disruption of finely-tuned Ca2+ signaling can trigger a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and the activation of apoptotic pathways, ultimately leading to neuronal demise.[3]

A key player in this process is the endoplasmic reticulum (ER), the primary intracellular Ca2+ storage organelle. The release of Ca2+ from the ER is mediated by specialized channels, most notably the ryanodine receptors (RyRs).[4][5] Over-activation or "leaky" RyR channels are increasingly implicated in the pathological Ca2+ signaling observed in various neurodegenerative conditions.[6][7] This has positioned RyRs as a compelling therapeutic target. Dantrolene, an FDA-approved muscle relaxant, is a known antagonist of RyR channels and has emerged as a promising candidate for neuroprotection by stabilizing ER Ca2+ release.[8][9] This guide provides an in-depth analysis of the foundational preclinical studies that have established the rationale for investigating dantrolene as a neuroprotective agent.

Part 1: The Molecular Basis of Dantrolene's Neuroprotective Action

Dantrolene exerts its primary effect by directly interacting with and stabilizing ryanodine receptors, thereby preventing excessive Ca2+ efflux from the endoplasmic reticulum.[10][11]

The Ryanodine Receptor Family

There are three main isoforms of the ryanodine receptor:

-